Bromoethylphosphonic acid bis(bromoethyl) ester
Description
Bromoethylphosphonic acid bis(bromoethyl) ester is a brominated organophosphorus compound with the molecular formula C₆H₁₂Br₂O₃P (inferred from structural analogs). It features two bromoethyl ester groups attached to a phosphonic acid core. This compound is primarily used in organic synthesis, particularly as an intermediate in the preparation of flame retardants, ligands for metal coordination, and bioactive molecules.
Properties
CAS No. |
78-45-5 |
|---|---|
Molecular Formula |
C6H12Br3O3P |
Molecular Weight |
402.84 g/mol |
IUPAC Name |
1-bromo-2-[2-bromoethoxy(2-bromoethyl)phosphoryl]oxyethane |
InChI |
InChI=1S/C6H12Br3O3P/c7-1-4-11-13(10,6-3-9)12-5-2-8/h1-6H2 |
InChI Key |
KKGVBGGAVZGMKA-UHFFFAOYSA-N |
Canonical SMILES |
C(CBr)OP(=O)(CCBr)OCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromoethylphosphonic acid bis(bromoethyl) ester can be synthesized through the reaction of bromoethanol with phosphonic acid. The reaction typically involves the slow addition of bromoethanol to phosphonic acid under controlled temperature conditions. The mixture is then heated to facilitate the esterification process, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Bromoethylphosphonic acid bis(bromoethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, alcohols, and substituted phosphonic esters .
Scientific Research Applications
Bromoethylphosphonic acid bis(bromoethyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphonic acid derivatives.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used as an additive in flame retardants and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of bromoethylphosphonic acid bis(bromoethyl) ester involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms and phosphonic acid ester groups play a crucial role in binding to these targets, leading to the modulation of their activities. The compound can inhibit or activate specific pathways, depending on the context of its use .
Comparison with Similar Compounds
Structural and Functional Comparisons
Diethyl 2-Bromoethylphosphonate (CAS 5324-30-1)
- Molecular Formula : C₆H₁₄BrO₃P
- Molar Mass : 245.05 g/mol
- Key Differences :
- The ethyl ester groups in this compound reduce bromine content compared to the bis(bromoethyl) variant, resulting in lower molecular weight (245.05 vs. ~361.85 g/mol for the target compound).
- Ethyl esters are less reactive in nucleophilic substitution due to the absence of bromine in the ester side chains. This makes the bis(bromoethyl) ester more versatile in synthesizing brominated derivatives .
2-Bromoethyl Acetate (CAS 927-68-4)
- Molecular Formula : C₄H₇BrO₂
- Molar Mass : 167.00 g/mol
- Key Differences: A simple brominated ester without a phosphonic acid backbone.
Bromoethyl-Substituted β-Keto Esters
- Example : Cyclization studies show bromoethyl side chains in β-keto esters (e.g., compound 6b in ) favor spirocyclic lactam formation due to steric constraints, whereas bromopropyl analogs form bicyclic enamines. This highlights how bromoethyl groups influence reaction pathways compared to longer alkyl chains .
Spectral and Physical Properties
- IR Spectroscopy :
- NMR Data :
- Boiling Points :
- Bromoethyl esters (e.g., PI-1) boil at 87°C (3 mmHg) . The bis(bromoethyl) phosphonate likely has a higher boiling point (>150°C) due to increased molecular weight .
Biological Activity
Bromoethylphosphonic acid bis(bromoethyl) ester, a phosphonate derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique structure that allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The chemical formula for this compound is . Its structure includes two bromoethyl groups attached to a phosphonate core, which is crucial for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its antiviral, antibacterial, and anticancer properties.
Antiviral Activity
Research indicates that compounds similar to bromoethylphosphonic acid derivatives exhibit significant antiviral properties. For instance, a study evaluated the antiviral activity against several DNA and RNA viruses using cell-based assays. The results showed that these phosphonates could inhibit viral replication without affecting cell viability at concentrations up to 100 µM .
| Virus Type | Cell Line Used | IC50 (µM) | Notes |
|---|---|---|---|
| Herpes Simplex Virus-1 | HEL cells | >100 | No cytotoxicity observed |
| HIV-1 | CEM cell cultures | >250 | Effective at inhibiting viral replication |
| Cytomegalovirus | Vero cell cultures | >100 | Maintained cell morphology |
Antibacterial Activity
This compound has also shown promise as an antibacterial agent. In vitro studies have demonstrated its effectiveness against various bacterial strains, including resistant strains. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Notes |
|---|---|---|
| Staphylococcus aureus | 50 | Effective against methicillin-resistant strains |
| Escherichia coli | 30 | Inhibitory effect noted in log-phase growth |
Anticancer Activity
The anticancer potential of bromoethylphosphonic acid derivatives has been explored in several studies. These compounds have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of cell cycle progression. A notable study reported that these compounds could inhibit the proliferation of several cancer cell lines, including breast and prostate cancer cells, with IC50 values ranging from 20 to 50 µM .
Case Studies
- Antiviral Efficacy : A comprehensive study assessed the antiviral efficacy of several phosphonate derivatives, including this compound. The compound was tested against herpes simplex virus and demonstrated significant inhibition of viral replication without cytotoxic effects on host cells .
- Antibacterial Testing : Another study focused on the antibacterial properties of this compound against resistant bacterial strains. Results indicated that it effectively inhibited growth at low concentrations, highlighting its potential as a therapeutic agent in treating resistant infections .
- Cancer Cell Line Studies : Research involving breast cancer cell lines showed that treatment with bromoethylphosphonic acid derivatives led to a marked decrease in cell viability and induced apoptosis. The underlying mechanisms were linked to mitochondrial dysfunction and oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
